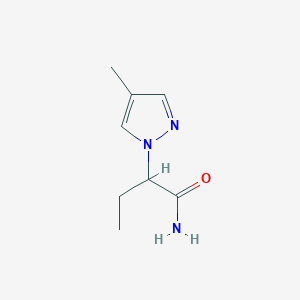

2-(4-methyl-1H-pyrazol-1-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methyl-1H-pyrazol-1-yl)butanamide is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)butanamide typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction yields regioisomeric pyrazoles, which can be separated and purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound involve bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring high purity and quality control through techniques such as NMR, HPLC, and LC-MS .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Formula

- Molecular Formula : C8H12N4O

Medicinal Chemistry

Research indicates that compounds containing the pyrazole moiety exhibit significant biological activities, including:

- Anti-inflammatory properties : Compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)butanamide have been studied for their potential to reduce inflammation in various models.

- Analgesic effects : The compound may play a role in pain management through modulation of pain pathways.

- Neuroprotective effects : There is growing evidence that pyrazole derivatives may be effective in treating neurodegenerative disorders due to their ability to interact with neurotransmitter systems and reduce oxidative stress .

Case Studies

A notable study focused on the neuroprotective potential of pyrazole derivatives, including this compound, demonstrated their efficacy in reducing neuronal cell death in models of Alzheimer's disease . The study highlighted the compound's ability to inhibit pro-inflammatory cytokines, suggesting a mechanism for its neuroprotective effects.

Synthetic Applications

The versatility of this compound extends to synthetic organic chemistry:

- Reactivity : The amino group can participate in nucleophilic substitutions, while the amide group is prone to hydrolysis under acidic or basic conditions.

- Electrophilic aromatic substitution : The pyrazole ring allows for further functionalization, enabling the synthesis of more complex molecules .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Amino-4-methylpyrazole | Structure | Basic pyrazole structure; lacks butanamide side chain |

| Butanamide | Structure | Simple amide; no pyrazole functionality |

| 5-Methylpyrazole | Structure | Methyl substitution on pyrazole; different biological profile |

The combination of the pyrazole ring with an amino group and a butanamide side chain sets this compound apart from others, enhancing its pharmacological properties .

Wirkmechanismus

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to fit into the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by strong hydrophobic interactions and lower binding free energy, which contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(4-methyl-1H-pyrazol-1-yl)butanamide, a compound featuring a pyrazole ring, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O, indicating the presence of a butanamide side chain attached to a 4-methyl-substituted pyrazole ring. This structural configuration contributes to its reactivity and interaction with biological targets.

Antimalarial Properties

Research has identified this compound as part of a new class of antimalarial compounds known as pyrazoleamides. These compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting sodium homeostasis in malaria parasites, leading to rapid parasite death. In vivo studies demonstrated effective doses for 90% parasitemia reduction (ED90) at low concentrations, highlighting its potential as an antimalarial agent .

Antileishmanial Activity

The compound is also noted for its potential antileishmanial effects. It serves as an intermediate in the synthesis of pharmaceutical compounds aimed at treating leishmaniasis, a disease caused by protozoan parasites. The exact mechanism remains under investigation, but interactions with specific enzymes and receptors are hypothesized to play a critical role.

Anti-inflammatory Effects

In addition to its antiparasitic properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to fit into the active sites of certain enzymes, inhibiting their activity. This is crucial in both antimalarial and anti-inflammatory contexts.

- Receptor Modulation : Its interaction with receptors involved in inflammatory pathways may alter cellular responses, further contributing to its therapeutic effects .

Study on Antimalarial Efficacy

A notable study involved the administration of this compound in an in vivo model using mice infected with P. falciparum. Mice treated with the compound exhibited significant reductions in parasitemia compared to untreated controls. The effective dose was determined to be around 2.5 mg/kg, showcasing its potential for clinical application against malaria .

Anti-inflammatory Research

Another study assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated that these compounds could significantly reduce edema in animal models induced by carrageenan, suggesting a viable pathway for developing new anti-inflammatory drugs .

Data Tables

| Activity | Target | Mechanism | Effective Dose (ED90) |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | Disruption of Na+ homeostasis | 2.5 mg/kg |

| Antileishmanial | Leishmania spp. | Enzyme inhibition (specific targets under study) | Not specified |

| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition of TNF-α and IL-6 | Not specified |

Eigenschaften

IUPAC Name |

2-(4-methylpyrazol-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-3-7(8(9)12)11-5-6(2)4-10-11/h4-5,7H,3H2,1-2H3,(H2,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKZWXHLAQFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N1C=C(C=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.